- Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solventsTetrahedron Letters, 2008, 49(1), 80-84,
Cas no 93-91-4 (Benzoylacetone)
Benzoylacetone (C10H10O2) is a β-diketone compound characterized by its keto-enol tautomerism, making it a versatile intermediate in organic synthesis. Its chelating properties enable the formation of stable complexes with metal ions, which are useful in catalysis and coordination chemistry. The compound exhibits high reactivity in condensation and alkylation reactions, serving as a precursor for heterocyclic compounds and fine chemicals. Benzoylacetone's stability under various conditions and its solubility in common organic solvents enhance its utility in industrial and research applications. It is also employed in UV stabilizers and as a ligand in spectroscopic studies due to its distinct absorption characteristics.

Benzoylacetone structure
商品名:Benzoylacetone
Benzoylacetone 化学的及び物理的性質
名前と識別子
-
- 1-Benzoylacetone
- 1-Phenyl-1,3-butanedione
- Benzoylacetone, (1-Phenyl-1,3-butanedione)
- Benzoylacetone
- 1-Benzoyl-2-propanone
- 1-phenyl-3-butanedione
- 1-phenyl-butane-1,3-dione
- 2-Propanone, benzoyl-
- 3-Butanedione,1-phenyl-1
- -Acetylacetophenone
- alpha-Acetylacetophenone
- Benzoyl-aceton Benzoylpropanone
- OMEGA-ACETYL ACETOPHENONE
- A-ACETYLHYPNONE
- A-ACETYLACETOPHENONE
- A-ACETYLMETHYL PHENYL KETONE
- ACETOACETOPHENONE
- ACETYLBENZOYLMETHANE
- METHYL PHENACYL KETONE
- AURORA 9175
- 1-BENZOYLACETONE CRYSTALLINE
- 1,3-Butanedione, 1-phenyl-
- 1-Phenylbutane-1,3-dione
- Benzoyl propanone
- α-Acetyl acetophenone
- 1-Phenyl-1,3-butanedione (ACI)
- 1-Methyl-3-phenyl-1,3-propanedione
- 1-Phenylbutan-1,3-dione
- 2-Acetylacetophenone
- 4-Oxo-4-phenylbutan-2-one
- 4-Phenyl-2,4-butanedione
- NSC 100655
- NSC 4015
- NSC 404283
- NSC 405722
- NSC 405723
- NSC 405724
- NSC 83580
- NSC 83581
- NSC 87898
- NSC 88942
- NSC 97232
- NSC 97233
- α-Acetylacetophenone
-
- MDL: MFCD00008786
- インチ: 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
- InChIKey: CVBUKMMMRLOKQR-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C)=O)C1C=CC=CC=1
- BRN: 742413
計算された属性
- せいみつぶんしりょう: 162.06800
- どういたいしつりょう: 162.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1A^2
- 互変異性体の数: 5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.09 g/mL at 25 °C(lit.)
- ゆうかいてん: 57.0 to 60.0 deg-C
- ふってん: 262°C(lit.)
- フラッシュポイント: 260-262℃
- 屈折率: 1.5678 (estimate)
- ようかいど: 0.38g/l insoluble
- すいようせい: 不溶性
- PSA: 34.14000
- LogP: 1.84840
- FEMA: 2422
- かんど: 湿度に敏感である
- ようかいせい: エタノール、エーテル、濃アルカリ溶液に溶けやすく、冷水に微溶解する。
Benzoylacetone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- RTECS番号:EK3540200
- TSCA:Yes
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
Benzoylacetone 税関データ
- 税関コード:29143900
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Benzoylacetone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19842-25.0g |
1-phenylbutane-1,3-dione |
93-91-4 | 95% | 25g |
$43.0 | 2023-05-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14537-250g |
Benzoylacetone, 98+% |
93-91-4 | 98+% | 250g |
¥1868.00 | 2023-03-02 | |
Chemenu | CM157321-500g |
Benzoylacetone |
93-91-4 | 95+% | 500g |
$365 | 2022-06-09 | |
Fluorochem | 106600-10g |
Benzoyl acetone |
93-91-4 | 98% | 10g |
£15.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802179-100g |
Benzoylacetone |
93-91-4 | 98% | 100g |
¥938.00 | 2022-01-10 | |
Apollo Scientific | OR12814-25g |
Benzoylacetone |
93-91-4 | 97% | 25g |
£35.00 | 2025-02-19 | |
eNovation Chemicals LLC | D489477-25g |
Benzoylacetone |
93-91-4 | 97% | 25g |
$120 | 2024-05-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R052482-500g |
Benzoylacetone |
93-91-4 | 98% | 500g |
¥3325 | 2024-05-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B11907-250G |
Benzoylacetone |
93-91-4 | 250g |
¥3669.7 | 2023-11-11 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14537-50g |
Benzoylacetone, 98+% |
93-91-4 | 98+% | 50g |
¥535.00 | 2023-03-02 |
Benzoylacetone 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: 1,2-Benziodoxol-3(1H)-one, 1-hydroxy-5-methoxy-7-methyl-, 1-oxide Solvents: Acetone ; 5 - 10 min, rt
1.2 12 h, rt
1.2 12 h, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
リファレンス
- The regioselective preparation of 1,3-diketonesTetrahedron Letters, 2002, 43(16), 2945-2948,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Zinc, diiodo-μ-methylenedi- Solvents: Tetrahydrofuran ; 2 - 5 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone FormationJournal of the American Chemical Society, 2010, 132(2), 432-433,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Isopropanol , Sodium methoxide Catalysts: 2225846-01-3 Solvents: Tetrahydrofuran ; 24 h, 100 °C
リファレンス
- Manganese-catalyzed transfer semihydrogenation of internal alkynes to E-alkenes with iPrOH as hydrogen sourceCatalysis Science & Technology, 2022, 12(9), 3004-3015,
ごうせいかいろ 5
はんのうじょうけん
1.1 5 - 10 h, 85 - 105 °C
リファレンス
- Preparation method of organic intermediate benzoylacetone, China, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 27 - 30 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ; 1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol , Water ; 1.5 h, 60 °C
1.2 Solvents: Dimethylformamide ; 1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol , Water ; 1.5 h, 60 °C
リファレンス
- Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-AroylacetonesJournal of Organic Chemistry, 2006, 71(1), 349-351,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
リファレンス
- Preparation and utilization of a macromolecular analog of N-tert-butyl-N-ethylamine as a reusable amide baseJournal of Organic Chemistry, 1989, 54(3), 723-6,
ごうせいかいろ 8
ごうせいかいろ 9
はんのうじょうけん
1.1 Catalysts: (4R)-4-(Phenylmethoxy)-L-proline Solvents: Acetone ; 30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 30 min, rt
リファレンス
- Proline-catalyzed aldol reactions of acyl cyanides with acetone: an efficient and convenient synthesis of 1,3-diketonesTetrahedron Letters, 2005, 46(50), 8785-8788,
ごうせいかいろ 10
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 2 - 5 h, 25 °C
1.2 Reagents: Acetic-d3 acid ; 25 °C
1.2 Reagents: Acetic-d3 acid ; 25 °C
リファレンス
- 1,4-Addition of Bis(iodozincio)methane to α,β-Unsaturated Ketones: chemical and Theoretical/Computational StudiesChemistry - A European Journal, 2010, 16(34), 10474-10481,
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Water Catalysts: 1-Methyl-3-pentylimidazolium tetrafluoroborate Solvents: 1-Methyl-3-pentylimidazolium tetrafluoroborate ; 2 min, 50 psi, 125 °C
リファレンス
- Ionic liquid promoted selective debromination of α-bromoketones under microwave irradiationTetrahedron, 2007, 63(1), 155-159,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 0 °C; 3 - 24 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
- Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitorsBioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1581-1588,
ごうせいかいろ 15
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride, compd. with zinc chloride (Z… ; 30 min, 60 °C
リファレンス
- Choline Chloride.2ZnCl2: an excellent reagent for regioselective conversion of epoxides to vicinal-chlorohydrinsIndo American Journal of Pharmaceutical Research, 2015, 5(2), 760-766,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium, [[3-[(2-aminoethyl)amino]propyl]dimethylsilanol-N,N′]dichloro-, (SP-4… (Montmorillonite derivative) Solvents: Acetic acid
リファレンス
- New montmorillonite silylpropylethylenediamine palladium(II) complex in oxidation of terminal olefinsJournal of Molecular Catalysis, 1992, 75(2), 141-6,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Acetic acid , Zinc Solvents: Dichloromethane
リファレンス
- Synthesis of 1,3-dicarbonyl compounds by the oxidation of 3-hydroxycarbonyl compounds with Corey-Kim reagentSynthesis, 1988, (3), 178-83,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica-supported) Solvents: Dichloromethane ; 12 h, rt
リファレンス
- Selective oxidation of aryl ketones to α-diketones with 4-aminoperoxybenzoic acid supported on silica gel in presence of airMonatshefte fuer Chemie, 2004, 135(11), 1409-1413,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Gold , 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-, polymer with α-methyl-ω-[[3,4,5-t… Solvents: Water ; 40 h, 80 °C
リファレンス
- Dendrimer-like core cross-linked micelle stabilized ultra-small gold nanoclusters as a robust catalyst for aerobic oxidation of α-hydroxy ketones in waterGreen Chemistry, 2016, 18(12), 3647-3655,
Benzoylacetone Raw materials
- 2-(morpholin-4-yl)-2-phenylacetonitrile
- 4-Phenyl-3-butyn-2-one
- 2-Butanone, 4-hydroxy-4-phenyl-
- 1,3-Butanediol, 1-phenyl-
- 4-phenylbutan-2-one
- 3-bromoprop-1-yne
- Zinc, diiodo-μ-methylene-d2-di- (9CI)
- 2-(dimethyl-lambda~4~-sulfanylidene)-1-phenyl-1,3-butanedione
- Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]-, rel- (9CI)
- acetyl cyanide
- Poly[1-[(benzoyloxy)methyl]-1,2-ethanediyl]
- Benzylideneacetone
- Benzoyl cyanide
- 1,3-Butanedione, 2-bromo-1-phenyl-
- Acetophenone
- 1-phenylbut-2-yn-1-one
- 1-Phenylethenyl acetate
Benzoylacetone Preparation Products
Benzoylacetone 関連文献
-
Pankaj Gupta,Neha Mahajan,Subhash Chandra Taneja Catal. Sci. Technol. 2013 3 2462
-
Rajesh K. Jena,Mahesh Samanta,Mohan C. Sau,Sonali Panda,Braja N. Patra,Manish Bhattacharjee New J. Chem. 2022 46 13558
-
3. Metal–ligand complex formation in the presence of micelles. Part 2.—Kinetics of the reaction between copper (II) and 1-phenylbutane-1,3-dione (benzoylacetone) in the presence of non-ionic micelles of polyoxyethylene n-dodecyl etherYoshikazu Miyake,Masafumi Yamada,Tohru Kikuchi,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1992 88 1285
-
Jung Keun Kim,Ming Gong,Elvira A. Shokova,Viktor A. Tafeenko,Olga V. Kovaleva,Yangjie Wu,Vladimir V. Kovalev Org. Biomol. Chem. 2020 18 5625
-
5. Determination of the rate of tautomerization of 1-phenylbutane-1,3-dione (benzoylacetone) using the technique of solubilization into micellesYoshikazu Miyaka,Masato Shigeto,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1 1985 81 2941
-
Kun-Lin Liu,Fei Teng,Lu Xiong,Xiao Li,Chao Gao,Luo-Ting Yu RSC Adv. 2021 11 24095
-
7. Metal–ligand complex formation in the presence of ionic micelles. Equilibrium and kinetics of the reaction between copper(II) and benzoylacetone in the presence of ionic micelles of SDS or DTAClYoshikazu Miyake,Masashi Shigeto,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1 1986 82 1515
-
8. Polarographic reduction of aldehydes and ketones. Part XI. Acid–base equilibria accompanying electrolysis of 1-phenylbutane-1,3-dioneG. Nisli,D. Barnes,P. Zuman J. Chem. Soc. B 1970 778
-
9. Determination of the rate of tautomerization of 1-phenylbutane-1,3-dione (benzoylacetone) using the technique of solubilization into micellesYoshikazu Miyaka,Masato Shigeto,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1 1985 81 2941
-
Rahul Dev Mandal,Moumita Saha,Asish R. Das Org. Biomol. Chem. 2022 20 2939
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbonyl compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Solvents and Organic Chemicals Organic Compounds
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推奨される供給者
Amadis Chemical Company Limited
(CAS:93-91-4)Benzoylacetone

清らかである:99%
はかる:500g
価格 ($):354.0